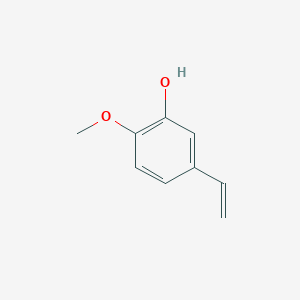

5-Etenil-2-metoxifenol

Descripción general

Descripción

5-Ethenyl-2-methoxyphenol is a natural product found in Bellis perennis, Thapsia garganica, and other organisms with data available.

Aplicaciones Científicas De Investigación

Industria alimentaria: Agente aromatizante

El 5-Etenil-2-metoxifenol es un odorante importante en la industria alimentaria. Se ha identificado como un odorante principal en los extractos de malta líquida utilizados en la industria panadera . Se forma durante el proceso de producción y contribuye significativamente al perfil de sabor del producto .

Industria de bebidas: Mejora del aroma

En la industria de bebidas, particularmente en la producción de bebidas a base de malta, el this compound juega un papel crucial. Es uno de los odorantes clave que se originan en la materia prima y otros que se forman durante el procesamiento .

Industria farmacéutica: Detención del crecimiento celular

Se ha descubierto que el this compound detiene el crecimiento de las células NIH3T3 . Esta propiedad podría aprovecharse en el desarrollo de medicamentos destinados a controlar la proliferación de ciertos tipos de células.

Investigación del cáncer: Agente antiproliferativo

El compuesto tiene posibles aplicaciones en la investigación del cáncer. Se ha informado que tiene un efecto antiproliferativo , lo que significa que puede inhibir el crecimiento celular. Esto podría ser particularmente útil en el tratamiento de cánceres caracterizados por un crecimiento celular rápido e incontrolado.

Industria química: Síntesis de otros compuestos

El this compound se puede utilizar como material de partida en la síntesis de otros compuestos químicos. Su estructura molecular le permite sufrir diversas reacciones químicas, lo que lo convierte en un compuesto versátil en la industria química .

Investigación: Sustancia estándar en química analítica

En química analítica, el this compound se puede utilizar como sustancia estándar para la calibración de instrumentos y la validación de métodos analíticos .

Safety and Hazards

Mecanismo De Acción

Target of Action

5-Ethenyl-2-methoxyphenol, a derivative of 2-methoxyphenols , is a volatile compound that has been isolated from the bark of the cinnamon tree It’s known that methoxyphenols, in general, have shown significant antioxidant activities .

Mode of Action

It has been shown to be demethylated by cytochrome p450 enzymes . This demethylation process may result in its antitumor activity .

Biochemical Pathways

It’s known that methoxyphenols have antioxidant properties . Antioxidants interact with free radicals in a safe way, terminate the reaction, and convert them to a harmless molecule by offering an electron . This reduces oxidative stress, thus protecting cells from oxidative damage .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.

Result of Action

5-Ethenyl-2-methoxyphenol has shown anticancer activities both “in vitro” and "in vivo" . The demethylation of this compound by cytochrome P450 enzymes may result in its antitumor activity . .

Action Environment

It’s known that the compound is a volatile compound , which suggests that it could be sensitive to environmental conditions such as temperature and humidity.

Análisis Bioquímico

Biochemical Properties

5-Ethenyl-2-methoxyphenol interacts with various enzymes, proteins, and other biomolecules. It has been shown to be demethylated by cytochrome P450 enzymes . The nature of these interactions is complex and involves a variety of biochemical reactions.

Cellular Effects

These compounds may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been shown to be demethylated by cytochrome P450 enzymes , which may result in its antitumor activity. This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known to be a volatile compound , suggesting that its effects may change over time due to volatility

Metabolic Pathways

It has been shown to be demethylated by cytochrome P450 enzymes , suggesting that it may interact with these enzymes in metabolic pathways.

Propiedades

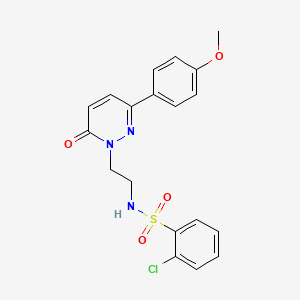

IUPAC Name |

5-ethenyl-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-3-7-4-5-9(11-2)8(10)6-7/h3-6,10H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEIWOUGVRUQNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-58-9 | |

| Record name | 5-ethenyl-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethenyl-2-methoxyphenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV66Z7S5H6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

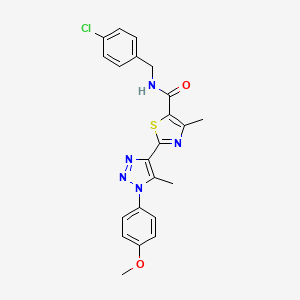

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)

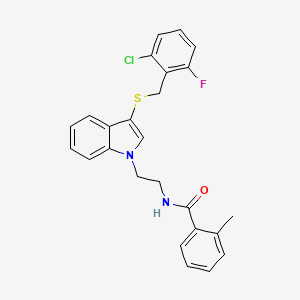

![(2E)-N-benzyl-2-cyano-3-[(3-methoxyphenyl)amino]prop-2-enamide](/img/structure/B2483914.png)

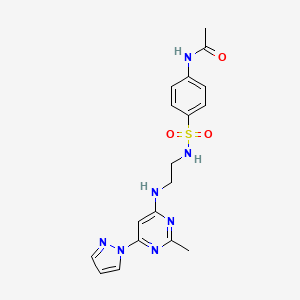

![8-((2-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2483915.png)

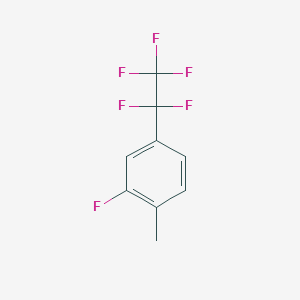

![2-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2483920.png)

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![2-(2,5-dimethylphenyl)-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2483930.png)